molecular formula C6H7F3OS B13609038 2,2,2-Trifluoro-1-(tetrahydrothiophen-2-yl)ethan-1-one

2,2,2-Trifluoro-1-(tetrahydrothiophen-2-yl)ethan-1-one

Cat. No.: B13609038
M. Wt: 184.18 g/mol
InChI Key: KQVZZSKTBWMHQJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(tetrahydrothiophen-2-yl)ethan-1-one is an organic compound characterized by the presence of trifluoromethyl and tetrahydrothiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(tetrahydrothiophen-2-yl)ethan-1-one typically involves the reaction of tetrahydrothiophene with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(tetrahydrothiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,2-Trifluoro-1-(tetrahydrothiophen-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(tetrahydrothiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The tetrahydrothiophenyl group can form interactions with sulfur-containing amino acids, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(tetrahydrothiophen-2-yl)ethan-1-one is unique due to the presence of both trifluoromethyl and tetrahydrothiophenyl groups, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C6H7F3OS

Molecular Weight

184.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-(thiolan-2-yl)ethanone

InChI

InChI=1S/C6H7F3OS/c7-6(8,9)5(10)4-2-1-3-11-4/h4H,1-3H2

InChI Key

KQVZZSKTBWMHQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)C(=O)C(F)(F)F

Origin of Product

United States

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